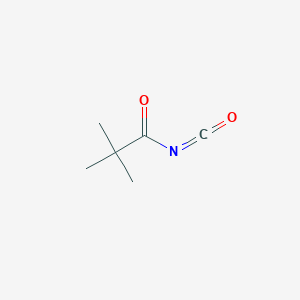
4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(4-Chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, commonly referred to as CMPT, is a small molecule that has been studied for its potential applications in a variety of scientific fields. CMPT has been used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects. This article will discuss the synthesis method of CMPT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Aplicaciones Científicas De Investigación
Antioxidant and Antiradical Activities Compounds with open thiogroups, such as 4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol, exhibit high indicators of antioxidant and antiradical activities. They are compared to biogenic amino acids like cysteine for their free SH-group, providing a positive impact on overall condition and biochemical processes, especially in patients exposed to high doses of radiation (Kaplaushenko, 2019).
Diverse Biological Activities Triazoles are crucial for developing new drugs with diverse biological activities. The structural variations within the triazole family offer numerous opportunities for creating compounds with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The pharmaceutical interest in triazoles, including the specific compound , stems from their significant potential in treating neglected diseases and combating resistant bacterial strains (Ferreira et al., 2013).
Pharmacological Potential Recent studies emphasize the pharmacological potential of 1,2,4-triazole derivatives, showcasing their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The research points towards exploring more rational ways of synthesizing these biologically active substances, highlighting the importance of chemical modeling for future pharmaceutical applications (Ohloblina, 2022).
Synthetic and Industrial Applications The synthetic versatility of 1,2,4-triazole derivatives, including this compound, is not limited to pharmaceuticals but extends to engineering, metallurgy, and agriculture. These compounds serve as corrosion inhibitors, additives for fuels and oils, and agents for controlling various pests, showcasing their widespread industrial applications (Parchenko, 2019).
Environmental Impact of Chlorophenyl Compounds The environmental impact of chlorophenyl compounds, a component of the studied triazole, has been assessed, showing moderate toxic effects to mammalian and aquatic life. The persistence and bioaccumulation potential of these compounds depend on environmental conditions, highlighting the need for cautious use and management of chlorophenyl-based substances (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-2-4-11(5-3-10)14-17-18-15(20)19(14)13-8-6-12(16)7-9-13/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAACZQPBZTGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142262 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
451501-95-4 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451501-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-5-(4-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B3370577.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B3370597.png)

